molecular formula C8H16ClNO2 B2443515 1,4-Dioxa-spiro[4.5]dec-8-ylamine hydrochloride CAS No. 155137-22-7

1,4-Dioxa-spiro[4.5]dec-8-ylamine hydrochloride

Cat. No.: B2443515
CAS No.: 155137-22-7
M. Wt: 193.67
InChI Key: AIJKRHOYLJJAQZ-UHFFFAOYSA-N
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Properties

IUPAC Name

1,4-dioxaspiro[4.5]decan-8-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c9-7-1-3-8(4-2-7)10-5-6-11-8;/h7H,1-6,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJKRHOYLJJAQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1N)OCCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dioxa-spiro[4.5]dec-8-ylamine hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the general approach would involve scaling up the laboratory synthesis methods while ensuring proper safety and quality control measures.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxa-spiro[4.5]dec-8-ylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Scientific Research Applications

1,4-Dioxa-spiro[4.5]dec-8-ylamine hydrochloride has been investigated for various applications:

Pharmaceutical Development

This compound is recognized as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its unique structural features enhance bioactivity and facilitate the development of new therapeutic agents. For instance, it has been explored in the synthesis of tachykinin receptor antagonists, which are implicated in conditions such as asthma and pain management .

Material Science

In material science, this compound is utilized in formulating advanced polymers and composites. These materials exhibit improved mechanical properties and thermal stability, making them suitable for applications in aerospace and automotive industries .

Biochemical Research

The compound serves as a valuable reagent in biochemical assays, aiding in the study of enzyme kinetics and protein interactions. This is crucial for drug discovery processes where understanding biomolecular interactions can lead to the identification of new drug candidates .

Environmental Applications

Research is ongoing into the potential use of this compound in developing eco-friendly solvents and cleaning agents. Its application in sustainable practices highlights its versatility beyond traditional chemical uses .

Case Study 1: Synthesis of Tachykinin Receptor Antagonists

A study focused on synthesizing potential tachykinin receptor antagonists based on the spirocyclic structure of this compound demonstrated varying binding affinities depending on stereochemistry. This research underscores the importance of structural modifications in enhancing biological activity .

Case Study 2: Polymer Development

Research conducted on utilizing this compound in polymer formulations indicated significant improvements in mechanical strength and thermal resistance compared to conventional materials. These findings suggest potential applications in high-performance environments .

Mechanism of Action

The mechanism of action of 1,4-Dioxa-spiro[4.5]dec-8-ylamine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, potentially affecting their function. The spirocyclic structure may also contribute to its unique properties and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dioxa-spiro[4.5]dec-8-ylamine hydrochloride is unique due to its combination of a spirocyclic structure, amine group, and hydrochloride salt. This combination imparts specific chemical and physical properties, making it valuable for research applications .

Biological Activity

1,4-Dioxa-spiro[4.5]dec-8-ylamine hydrochloride is a chemical compound that has garnered interest in various fields of research, particularly in medicinal chemistry and pharmacology. Its unique spirocyclic structure and functional groups suggest potential biological activities that warrant investigation.

  • Molecular Formula : C₈H₁₆ClNO₂
  • Molecular Weight : 193.67 g/mol
  • IUPAC Name : 1,4-dioxaspiro[4.5]decan-8-amine; hydrochloride

This compound is characterized by its spirocyclic structure, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through:

  • Hydrogen bonding : The amine group can form hydrogen bonds with target proteins or nucleic acids.
  • Electrostatic interactions : The presence of the hydrochloride salt enhances solubility and interaction with charged biomolecules.

These interactions may lead to alterations in biological pathways, contributing to its potential therapeutic effects.

Neuropharmacological Effects

This compound has been investigated for its interactions with neurokinin receptors. A related compound demonstrated significant binding affinity to σ1 receptors, indicating that spirocyclic compounds may play a role in modulating neuropharmacological pathways . The potential for developing tachykinin receptor antagonists based on similar scaffolds suggests that this compound could also exhibit neuroactive properties .

Synthesis and Evaluation

A study focused on the synthesis of derivatives of 1,4-Dioxa-spiro[4.5]decane explored their biological activities as potential drug candidates. The synthesized compounds were evaluated for their binding affinities and biological activities, revealing promising results for certain derivatives in receptor binding assays .

Cytotoxicity Assessment

In research evaluating related spirocyclic compounds, one derivative was found to be significantly cytotoxic compared to others, highlighting the potential for this compound to be developed as an anticancer agent . This indicates that further studies could elucidate its efficacy in cancer treatment.

Comparative Analysis

A comparison of this compound with similar compounds reveals distinct differences in biological activity:

Compound NameBinding Affinity (K(i) nM)Notable Activity
1,4-Dioxa-spiro[4.5]decaneNot availableGeneral scaffold for drug discovery
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane5.4 ± 0.4High affinity for σ1 receptors
(±)-(2R*,5R*)-2-(4-iodophenyl)-7-chloro-1,4-dioxa-spiro[4.5]deca-6,9-dien-8-oneNot availableHighly cytotoxic

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 1,4-Dioxa-spiro[4.5]dec-8-ylamine hydrochloride, and how can purity be optimized?

  • Methodology : The compound is often synthesized via reductive amination of spirocyclic ketones followed by acid-catalyzed cyclization. For example, intermediates like 8-amino-1,4-dioxa-spiro[4.5]decane-8-carboxylic acid can undergo esterification (e.g., using trimethylsilyldiazomethane) and subsequent purification via column chromatography . Purity optimization involves rigorous solvent selection (e.g., THF/water systems) and quenching with sodium bicarbonate to neutralize excess HCl .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

  • Methodology :

  • Spectroscopy : ¹H NMR and IR spectroscopy are critical for confirming the spirocyclic structure and amine hydrochloride moiety. Peaks corresponding to the dioxolane ring (δ 3.8–4.2 ppm in ¹H NMR) and carbonyl groups (stretching ~1700 cm⁻¹ in IR) are diagnostic .
  • Chromatography : HPLC with UV detection (λ = 210–230 nm) ensures purity (>98%) by resolving unreacted intermediates .

Q. How does the compound’s solubility profile impact experimental design?

  • Methodology : The hydrochloride salt enhances water solubility, enabling aqueous-phase reactions. For organic solvents, solubility in THF, DMSO, and dichloromethane is well-documented. Pre-experiment solubility testing at varying temperatures (0–25°C) is advised to avoid precipitation during kinetic studies .

Advanced Research Questions

Q. What strategies are effective for functionalizing the spirocyclic core to study structure-activity relationships (SAR)?

  • Methodology :

  • Reductive Amination : Introduce hydrophobic substituents (e.g., benzyl groups) via reaction with aldehydes and NaCNBH₃ to probe binding interactions .
  • Esterification : Modify the carboxylate group (e.g., ethyl ester formation) to alter lipophilicity and assess metabolic stability .
  • Spiro-Ring Expansion : Incorporate larger rings (e.g., 1,4-dioxa-spiro[4.6]undecane) to evaluate steric effects on target binding .

Q. How can molecular docking and kinetic analysis elucidate interactions with biological targets like MDM2-p53?

  • Methodology :

  • Docking Studies : Use software like AutoDock Vina to model interactions between the spirocyclic amine and hydrophobic binding pockets (e.g., Phe, Trp residues in MDM2). Energy minimization and binding affinity scoring guide SAR refinement .
  • Kinetic Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding constants (Kd) under physiological conditions .

Q. What environmental and safety considerations are critical for handling this compound?

  • Methodology :

  • Toxicity Profiling : Classified under EU regulations (H317: Skin Sensitizer; H412: Harmful to aquatic life). Use fume hoods and avoid aqueous waste disposal without neutralization .
  • Waste Management : Degrade residual compound via ozonolysis or Fenton reaction to minimize environmental impact .

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